molecular formula C12H17N3 B12517095 N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine

N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B12517095
M. Wt: 203.28 g/mol
InChI Key: FYOLAFLVTAEHOJ-UHFFFAOYSA-N
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Description

N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions can vary, but often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sulfur or nickel .

Industrial Production Methods

Industrial production of imidazole derivatives, including this compound, often employs scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high yields and purity .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Butyl-1-methyl-1H-benzo[d]imidazol-2-one, while reduction can produce this compound derivatives with reduced functional groups .

Scientific Research Applications

N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications where other imidazole derivatives may not be as effective .

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

N-butyl-1-methylbenzimidazol-2-amine

InChI

InChI=1S/C12H17N3/c1-3-4-9-13-12-14-10-7-5-6-8-11(10)15(12)2/h5-8H,3-4,9H2,1-2H3,(H,13,14)

InChI Key

FYOLAFLVTAEHOJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC2=CC=CC=C2N1C

Origin of Product

United States

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